Home > Products > Screening Compounds P43311 > 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine
3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine - 2549021-96-5

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine

Catalog Number: EVT-6572474
CAS Number: 2549021-96-5
Molecular Formula: C20H23N5O3S
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    Compound Description: PF-04254644 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. [] While demonstrating high selectivity for c-Met, it exhibits broad inhibition across the phosphodiesterase (PDE) family. [] This off-target activity led to undesirable cardiotoxic effects in rats, including myocardial degeneration. [] Consequently, its development as a preclinical candidate was halted. []

    Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound. Both structures feature substitutions at the 3-position of the triazolopyridazine ring system, although the specific substituents differ. The presence of a cyclopropyl group in the target compound and a 1-methyl-1H-pyrazol-4-yl group in PF-04254644 highlights the structural variations explored within this chemical class.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Relevance: Similar to the target compound and PF-04254644, SGX523 incorporates the [, , ]triazolo[4,3-b]pyridazine system. All three compounds exhibit substitutions at the 3-position of this core structure. While SGX523 and PF-04254644 both feature a 1-methyl-1H-pyrazol-4-yl group at the 6-position of the triazolopyridazine ring, the target compound has a cyclopropyl substituent at this location, indicating a point of structural divergence within this compound series.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: Though possessing the common [, , ]triazolo[4,3-b]pyridazine core, Compound 1 diverges from the target compound in its substitution pattern. Compound 1 features a 3-methylisothiazol-5-yl group at the 6-position, while the target compound has a cyclopropyl group at the same position. This difference highlights the exploration of diverse substituents to modulate the pharmacological and toxicological profiles of [, , ]triazolo[4,3-b]pyridazine derivatives.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    Compound Description: Developed as a potential improvement over Compound 1, Compound 2 retains the core structure but incorporates a metabolically labile 2-methoxyethoxy group on the naphthyridine ring, aiming to shift metabolism away from the isothiazole moiety. [] Despite this modification, Compound 2 still exhibits substantial covalent binding to microsomal proteins across species, albeit to a somewhat lesser extent than Compound 1. [] This suggests that while the modification influenced the metabolic pathway, it did not completely mitigate the risk of bioactivation and potential toxicity associated with the isothiazole ring. []

    Relevance: Like Compound 1, Compound 2 also shares the [, , ]triazolo[4,3-b]pyridazine core with the target compound. Both Compounds 1 and 2 feature a 3-methylisothiazol-5-yl substituent at the 6-position of the triazolopyridazine ring, in contrast to the cyclopropyl group in the target compound. This difference underscores the ongoing efforts to optimize the safety profile of this class of compounds while maintaining their desired pharmacological activity.

Overview

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a pyrrolidine ring substituted with a 4-methylbenzenesulfonyl group and a hydroxymethyl moiety linked to a cyclopropyl-containing triazolo-pyridazine derivative. Its intricate structure suggests various biological activities, particularly as an agonist for beta-3 adrenergic receptors, which play a crucial role in regulating metabolism and energy expenditure.

Source

The compound's chemical structure is derived from various synthetic methodologies that incorporate multiple reaction steps to achieve the final product. These methods have been explored in both academic and industrial settings, highlighting the compound's relevance in drug development and research.

Classification

This compound falls under the category of heterocyclic organic compounds, specifically pyrrolidines and triazoles. Its classification is significant for understanding its potential interactions within biological systems and its applications in therapeutic contexts.

Synthesis Analysis

Methods

The synthesis of 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine typically involves multi-step organic synthesis strategies. Key steps may include:

  1. Formation of the Triazolo-Pyridazine Intermediate: This involves cyclization reactions where appropriate reagents are used to construct the triazole and pyridazine rings.
  2. Coupling Reactions: The intermediate is then coupled with the pyrrolidine derivative under specific conditions to form the desired product.
  3. Purification: Techniques such as chromatography are employed to isolate and purify the final compound.

Technical Details

Each step in the synthesis requires careful optimization of reaction conditions, including temperature, solvent choice, and reagent concentrations to maximize yield and purity. Advanced techniques like microwave-assisted synthesis may also be utilized to enhance efficiency.

Molecular Structure Analysis

Structure

The molecular formula for 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine is C19H21N7O2SC_{19}H_{21}N_{7}O_{2}S, with a molecular weight of approximately 361.4 g/mol. The structural representation reveals:

  • A pyrrolidine ring that serves as the backbone.
  • A triazolo-pyridazine moiety providing unique pharmacophoric characteristics.
  • A sulfonyl group that enhances solubility and bioavailability.

Data

The InChI Key for this compound is UEIKUVHUUKDGLH-UHFFFAOYSA-N, which aids in its identification across chemical databases. The canonical SMILES representation is CC1=NC2=NC=NN2C(=C1)N3CCC(C3)COC4=NN=C(C=C4)C5CC5.

Chemical Reactions Analysis

Reactions

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine can undergo various chemical reactions:

  • Oxidation: Introducing oxygen-containing functional groups.
  • Reduction: Modifying functional groups by adding hydrogen.
  • Substitution: Replacing one functional group with another.

Technical Details

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation processes and reducing agents like sodium borohydride for reduction reactions. The specific conditions (temperature, solvent) can significantly influence the reaction outcomes and product profiles.

Mechanism of Action

The mechanism of action for this compound primarily involves its interaction with beta-3 adrenergic receptors. Upon binding to these receptors, it may modulate their activity, leading to effects such as increased lipolysis and enhanced metabolic rate. Understanding this mechanism is critical for exploring its therapeutic potential in treating obesity and related metabolic disorders.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure containing both hydrophilic (hydroxymethyl) and hydrophobic (sulfonyl) groups.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not specifically listed but can be determined through experimental methods.
  • Stability: Stability under various pH conditions should be evaluated for pharmaceutical applications.

Relevant analyses such as NMR spectroscopy or mass spectrometry can provide additional insights into its structural integrity and purity during synthesis.

Applications

This compound holds promise in various scientific fields:

  • Medicinal Chemistry: As a candidate for drug development targeting metabolic disorders.
  • Biological Research: Useful in studies investigating beta-adrenergic signaling pathways.
  • Pharmaceutical Development: Potential incorporation into therapeutic formulations aimed at obesity management or metabolic regulation.

Properties

CAS Number

2549021-96-5

Product Name

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine

IUPAC Name

3-cyclopropyl-6-[[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C20H23N5O3S/c1-14-2-6-17(7-3-14)29(26,27)24-11-10-15(12-24)13-28-19-9-8-18-21-22-20(16-4-5-16)25(18)23-19/h2-3,6-9,15-16H,4-5,10-13H2,1H3

InChI Key

XXAWIHMQBHCQGB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.